2-(4-Bromophenyl)oxirane
Overview
Description
2-(4-Bromophenyl)oxirane is a chemical compound that is part of a broader class of organic compounds known as epoxides or oxiranes. These compounds are characterized by a three-membered cyclic ether structure, which includes an oxygen atom connected to two carbon atoms. The presence of the 4-bromophenyl group suggests that this compound has a bromine atom attached to the benzene ring, which is in the para position relative to the oxirane group.
Synthesis Analysis
The synthesis of compounds related to 2-(4-Bromophenyl)oxirane involves various chemical reactions and starting materials. For instance, the synthesis of 4-vinylphenyloxirane (4VPO) is achieved through atom transfer radical polymerization (ATRP) using different initiators and catalysts to yield well-defined polymers with epoxide groups . Another related compound, 2-[6-(4-bromophenoxy)hexyl]oxirane-2-carboxylic acid, is synthesized by a multi-step process starting from 4-bromophenol and involving nucleophilic substitution and oxidation reactions . These methods demonstrate the versatility in synthesizing oxirane derivatives with various functional groups.
Molecular Structure Analysis
Chemical Reactions Analysis
Oxirane compounds are known for their participation in various chemical reactions, primarily due to the strained nature of the epoxide ring. For example, the epoxide group in 4VPO can serve as an internal reducing agent in polymerization reactions . Similarly, the synthesis of fluorinated oxirane derivatives involves nucleophilic substitution reactions, demonstrating the reactivity of the epoxide group . The chemical reactivity of these compounds is also utilized in the synthesis of radiolabeled compounds for medical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxirane derivatives are influenced by their molecular structure. The presence of the epoxide group contributes to the compound's reactivity, while substituents like the 4-bromophenyl group can affect properties such as polarity, boiling point, and solubility. The papers provided do not offer specific details on the physical and chemical properties of 2-(4-Bromophenyl)oxirane, but they do discuss properties of related compounds. For instance, the synthesis of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane} involves optimizing reaction conditions to achieve the desired molecular weight, which is a critical physical property for polymers .
Scientific Research Applications
Synthesis of Biologically Active Compounds
2-(4-Bromophenyl)oxirane is a valuable intermediate in the synthesis of various biologically active compounds. A study demonstrated its use in the ultrasonic and solvent-free synthesis of regioselective diastereomeric adducts and heterocyclic products with antibacterial properties (El‐sayed, A., Maher, A., El Hashash, & Rizk, S., 2017).
Electrophilic Cyclization
Electrophilic cyclization involving 2-(4-Bromophenyl)oxirane is used for the preparation of compounds like 5-(4-Bromophenyl)-3-Iodo-2-(4-Methylphenyl)Furan, a process essential in chemical synthesis (Sniady, A., Morreale, M., & Dembinski, R., 2007).
Oxidative Dehydrogenations in Heterocyclic Systems
The compound plays a role in oxidative dehydrogenations to afford various heteroaromatics and heterocyclic systems (Williams, D. R., Lowder, P., Gu, Y., & Brooks, D., 1997).
Antimicrobial Additives in Oils and Fuels
2-(4-Bromophenyl)oxirane derivatives, such as trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes, are synthesized and studied for their application as antimicrobial additives in lubricating oils and fuels (Talybov, G., Akhmedova, N., & Yusubov, F., 2022).
Synthesis of 1,2-Oxastibetanes
This chemical is instrumental in the synthesis of isomeric pentacoordinate 1,2-oxastibetanes, which are important in the field of organometallic chemistry (Uchiyama, Y., Kano, N., & Kawashima, T., 2003).
Stereoselective Oxirane Formation
The compound is used in stereoselective oxirane formation, a key step in the synthesis of various chemically and biologically significant molecules (Bravo, P., Frigerio, M., Fronza, G., Soloshonok, V., Viani, F., Cavicchio, G., Fabrizi, G., & Lamba, D., 1994).
Hypoglycemic Activity of Derivatives
Derivatives of 2-(4-Bromophenyl)oxirane, like phenylalkyloxiranecarboxylic acid derivatives, have been studied for their hypoglycemic activity, indicating potential medical applications (Eistetter, K., & Wolf, H., 1982).
Antimicrobial and Insect Antifeedant Properties
Certain biphenyl keto oxiranes derived from 2-(4-Bromophenyl)oxirane exhibit antimicrobial and insect antifeedant activities, showing its relevance in agricultural and pharmaceutical sectors (Thirunarayanan, G., & Vanangamudi, G., 2016).
Safety And Hazards
properties
IUPAC Name |
2-(4-bromophenyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNINSLOEPXEZOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953896 | |
Record name | 2-(4-Bromophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)oxirane | |
CAS RN |
32017-76-8 | |
Record name | 2-(4-Bromophenyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32017-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-4-(epoxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032017768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Bromophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromophenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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